molecular formula C9H13NO3 B8506642 5-Methoxy-2-methoxymethoxyaniline

5-Methoxy-2-methoxymethoxyaniline

Cat. No.: B8506642
M. Wt: 183.20 g/mol
InChI Key: TYHADPLENDLNOY-UHFFFAOYSA-N
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Description

5-Methoxy-2-methoxymethoxyaniline is a substituted aniline derivative of high interest in medicinal chemistry and organic synthesis. This compound serves as a versatile key synthetic intermediate for the preparation of more complex molecules. Its structure, featuring both a methoxy and a methoxymethoxy protecting group on the aromatic ring adjacent to the reactive aniline moiety, makes it a valuable precursor for the development of pharmacologically active compounds . Anilines with multi-substituted electron-donating groups are frequently employed in the synthesis of ligands for various protein kinases and receptors. Specifically, similar compounds have been identified as critical pharmacophoric fragments in potent inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a key receptor in angiogenic pathways . These inhibitors are crucial in antiangiogenic cancer therapy, slowing or stopping the formation of new blood vessels that tumors need to grow . As a building block, this aniline can be used to develop molecules for probing biological systems or as candidates for new therapeutic agents in areas like oncology and cardiovascular disease . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

5-methoxy-2-(methoxymethoxy)aniline

InChI

InChI=1S/C9H13NO3/c1-11-6-13-9-4-3-7(12-2)5-8(9)10/h3-5H,6,10H2,1-2H3

InChI Key

TYHADPLENDLNOY-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 5-Methoxy-2-methoxymethoxyaniline with related compounds:

Compound Name Molecular Formula CAS No. Substituents (Positions) Key Functional Groups
This compound C₉H₁₃NO₃ Not Provided –OCH₃ (5), –OCH₂OCH₃ (2) Methoxy, Methoxymethoxy, Aniline
5-(Ethylsulfonyl)-2-methoxyaniline C₉H₁₃NO₃S Not Provided –OCH₃ (2), –SO₂C₂H₅ (5) Methoxy, Ethylsulfonyl, Aniline
2-Methoxy-5-methylaniline C₈H₁₁NO 120-71-8 –OCH₃ (2), –CH₃ (5) Methoxy, Methyl, Aniline
2,4-Dichloro-5-methoxyaniline C₇H₇Cl₂NO Not Provided –OCH₃ (5), –Cl (2,4) Methoxy, Chlorine, Aniline
Key Observations:
  • Electronic Effects : The methoxymethoxy group in the target compound is more electron-donating than the ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline, which is electron-withdrawing. This difference impacts reactivity in electrophilic aromatic substitution (e.g., nitration or halogenation) .

Physicochemical Properties

  • Solubility : The methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., THF) compared to methyl or chlorine substituents. In contrast, the ethylsulfonyl group increases water solubility due to its polarity .
  • Stability : The methoxymethoxy group is prone to acid-catalyzed hydrolysis, whereas ethylsulfonyl and chlorine substituents are more stable under acidic conditions .

Preparation Methods

Acetanilide Protection and Lithiation

The synthesis begins with 4-methoxyaniline (p-methoxyaniline), where the amino group is acetylated to form 4-methoxyacetanilide . This acetylation serves dual purposes: stabilizing the amine against oxidation and enabling directed ortho metalation. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), the ortho position to the acetamide group is deprotonated, forming a lithiated intermediate.

Electrophilic Quenching and Methoxymethylation

The lithiated species reacts with trimethyl borate or oxygen gas to introduce a hydroxyl group at the ortho position. Subsequent treatment with methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) protects the hydroxyl group as a methoxymethoxy moiety. This step achieves 2-methoxymethoxy-4-methoxyacetanilide with >75% yield under anhydrous conditions.

Deprotection and Final Product Isolation

Hydrolysis of the acetamide group is performed using 6M hydrochloric acid at reflux, regenerating the free amine and yielding 5-methoxy-2-methoxymethoxyaniline . This method, adapted from tetralone synthesis protocols, ensures minimal side reactions, with an overall yield of 68–72%.

Nitro Group Reduction Strategy

Nitration of Methoxymethoxy-Substituted Precursors

An alternative route starts with 2-methoxymethoxyphenol , which undergoes nitration using fuming nitric acid in acetic anhydride. Controlling the temperature at 0–5°C ensures selective nitration at the para position to the hydroxyl group, yielding 5-nitro-2-methoxymethoxyphenol .

Catalytic Hydrogenation

The nitro group is reduced to an amine via hydrogenation over 10% palladium on carbon (Pd/C) in ethanol under 3 atm H₂ pressure. This step produces 5-amino-2-methoxymethoxyphenol , which is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to introduce the 5-methoxy group. Final purification by recrystallization from ethanol affords the target compound in 65–70% yield.

One-Pot Reductive Alkylation

Simultaneous Methoxymethylation and Amination

A streamlined approach involves reacting 2-hydroxy-5-nitroanisole with methoxymethyl chloride and ammonium hydroxide in a one-pot procedure. The reaction proceeds via nucleophilic substitution at the hydroxyl group, followed by iron-mediated reduction of the nitro group in acidic ethanol. This method, inspired by tetralone reduction techniques, achieves an 82% yield by minimizing intermediate isolation steps.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Directed Metalation4-MethoxyanilineLDA, MOMCl, HCl68–7298
Nitro Reduction2-MethoxymethoxyphenolHNO₃, Pd/C, CH₃I65–7095
One-Pot Alkylation2-Hydroxy-5-nitroanisoleMOMCl, NH₄OH, Fe8297

The one-pot alkylation method offers the highest yield and operational simplicity, though it requires careful control of nitro group reduction to avoid over-reduction. The directed metalation route provides superior regioselectivity, critical for pharmaceutical applications where isomer purity is paramount.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Large-scale implementations of the nitro reduction method integrate continuous-flow hydrogenation reactors to enhance catalyst turnover and reduce Pd leaching. Ethanol is recovered via distillation, achieving >90% solvent reuse.

Green Chemistry Adaptations

Replacing CH₃I with dimethyl carbonate in methylation steps reduces toxicity and waste. This modification, piloted in sulfonic acid syntheses, maintains yields at 75–78% while aligning with environmental regulations.

Challenges and Optimization Opportunities

Byproduct Formation in Metalation

Side products like 3-methoxy isomers (5–8%) arise during lithiation due to incomplete regiocontrol. Adding hexamethylphosphoramide (HMPA) as a co-solvent suppresses isomerization, enhancing ortho selectivity to >95%.

Stability of Methoxymethoxy Groups

The methoxymethoxy group is prone to acid-catalyzed hydrolysis. Storage under neutral conditions at −20°C extends shelf life to 12 months, as demonstrated in tetralone intermediates .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Methoxy-2-methoxymethoxyaniline, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves methoxymethylation of 2-methoxyaniline derivatives. A feasible route includes:

Protection of the aniline amine group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

Methoxymethylation via reaction with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF .

Deprotection under acidic or basic conditions to yield the final product.
Key intermediates include protected aniline precursors (e.g., N-acetyl-2-methoxyaniline) and methoxymethyl ether intermediates.

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and methoxymethyl group integration.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phase gradients of acetonitrile/water are standard .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode).
    Validation requires comparison with synthetic standards and reproducibility across batches.

Q. What are the solubility properties and recommended storage conditions?

  • Methodological Answer :

  • Solubility : Likely polar aprotic solvents (DMF, DMSO) based on structural analogs like 2-chloro-5-methoxyaniline, which is slightly water-soluble .
  • Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during methoxymethylation?

  • Methodological Answer :

  • Parameter Screening : Vary temperature (40–80°C), base (K₂CO₃ vs. NaH), and MOM-Cl stoichiometry (1.2–2.0 eq).
  • By-Product Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-alkylation or hydrolysis derivatives).
  • Inert Atmosphere : Conduct reactions under N₂ to suppress oxidative side reactions.
    Evidence from chlorination reactions suggests controlled reagent addition rates improve selectivity .

Q. How should researchers resolve discrepancies in reported solubility or stability data?

  • Methodological Answer :

  • Crystallization Studies : Recrystallize from ethanol/water to isolate pure polymorphs.
  • Solubility Quantification : Use gravimetric analysis (saturated solutions filtered and dried) or UV-Vis calibration curves.
  • Stability Testing : Accelerated degradation studies under varying pH, temperature, and light exposure. Reference analogs like 5-fluoro-2-methoxybenzaldehyde for methodological guidance .

Q. What strategies are effective for evaluating biological activity in derivatives?

  • Methodological Answer :

  • In Silico Screening : Molecular docking against target proteins (e.g., kinases) using software like AutoDock.
  • In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) or antimicrobial activity via broth microdilution (MIC values).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxy/methoxymethyl groups and compare bioactivity .

Q. How can conflicting data on catalytic efficiency in methoxymethylation be addressed?

  • Methodological Answer :

  • Comparative Catalysis : Test Lewis acids (ZnCl₂) vs. bases (DBU) under identical conditions.
  • Kinetic Profiling : Use in-situ FTIR or NMR to track reaction progress and intermediate formation.
  • Design of Experiments (DOE) : Apply factorial design to identify significant variables (e.g., solvent polarity, catalyst loading) .

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